5-甲氧基-2-甲基-2,3-二氢-1-苯并呋喃-7-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

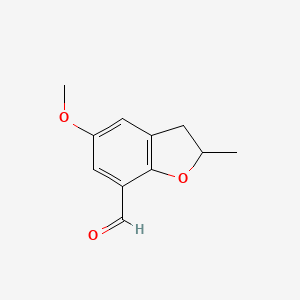

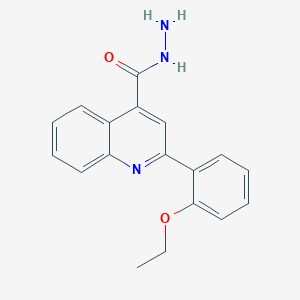

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is 1S/C11H12O3/c1-7-3-8-4-10 (13-2)5-9 (6-12)11 (8)14-7/h4-7H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a powder that is stored at room temperature .科学研究应用

天然存在的苯并呋喃衍生物

苯并呋喃衍生物,包括5-甲氧基-2-甲基-2,3-二氢-1-苯并呋喃-7-甲醛,已从天然来源中分离出来,例如丹参的根中,通常称为丹参。这些化合物已显示出显着的生物活性。例如,一种相关的天然存在的苯并呋喃表现出作为腺苷A1受体配体的很高效力,表明其在治疗应用中的潜力(杨等人,1991)。

合成和生物学评估

进一步的研究涉及苯并呋喃衍生物的合成和生物学评估。在一项研究中,衍生物是从天然产物中合成的,并测试了它们的生物活性。其中一些衍生物表现出中等抗菌活性和对癌细胞系的可观细胞毒性,突出了它们在开发新型抗菌剂和抗癌剂中的潜力(Noviany等人,2020)。

结构和合成研究

已经探索了苯并呋喃衍生物的结构阐明和合成方法,以了解它们的化学性质并增强它们在药物开发中的应用。例如,研究了甲醛在甲醇转化为烃中的关键作用,这可能对苯并呋喃基化合物的合成产生影响(刘等人,2019)。此外,将π-共轭聚合物掺入二氧化硅中以制备复合材料表明苯并呋喃衍生物在材料科学中的多功能性(久保等人,2005)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

While specific future directions for this compound are not available in the retrieved data, benzofuran compounds in general have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds .

属性

IUPAC Name |

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-3-8-4-10(13-2)5-9(6-12)11(8)14-7/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDUFALTMFAPOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC(=C2)OC)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B2670373.png)

![4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2670374.png)

![3,4,5-trimethoxy-N-({5-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2670377.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2670380.png)

![2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2670382.png)

![Ethyl 2-[(2-oxochromene-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2670387.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670395.png)